Furaquinocin F

Description

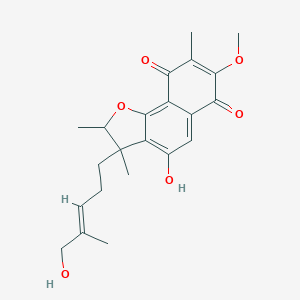

Structure

2D Structure

3D Structure

Properties

CAS No. |

134985-01-6 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-hydroxy-3-[(E)-5-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H26O6/c1-11(10-23)7-6-8-22(4)13(3)28-21-16-14(9-15(24)17(21)22)19(26)20(27-5)12(2)18(16)25/h7,9,13,23-24H,6,8,10H2,1-5H3/b11-7+ |

InChI Key |

CHECMYQEPPEBEW-YRNVUSSQSA-N |

SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)CO |

Isomeric SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CC/C=C(\C)/CO |

Canonical SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)CO |

Synonyms |

furaquinocin F |

Origin of Product |

United States |

Isolation and Microbial Origin of Furaquinocin F

Identification of Furaquinocin F from Streptomyces Species

The discovery of this compound is intrinsically linked to the exploration of secondary metabolites from actinomycetes, particularly from the genus Streptomyces, which is renowned for its prolific production of bioactive compounds.

Streptomyces sp. KO-3988 as a Primary Producer of this compound and Congeners

Streptomyces sp. KO-3988 stands out as the principal microbial source of this compound. nih.gov This actinomycete strain was first identified as the producer of the initial members of this antibiotic family, Furaquinocins A and B. kitasato-u.ac.jp Subsequent investigations into the culture broth of Streptomyces sp. KO-3988 led to the isolation and characterization of a series of related congeners, including this compound. nih.gov Alongside this compound, this strain is responsible for producing Furaquinocins C, D, E, G, and H. nih.gov The co-production of this suite of structurally similar compounds highlights the diverse metabolic capabilities of Streptomyces sp. KO-3988.

Table 1: Furaquinocins Identified from Streptomyces sp. KO-3988

| Compound | Reference |

|---|---|

| Furaquinocin A | kitasato-u.ac.jp |

| Furaquinocin B | kitasato-u.ac.jp |

| Furaquinocin C | nih.gov |

| Furaquinocin D | nih.gov |

| Furaquinocin E | nih.gov |

| This compound | nih.gov |

| Furaquinocin G | nih.gov |

Related Streptomycetes Producing Furaquinocin Analogues

While Streptomyces sp. KO-3988 is the definitive source of this compound, other related species have been found to produce different analogues of the furaquinocin family, underscoring the distribution of the biosynthetic machinery for these compounds within the Streptomyces genus.

Streptomyces reveromyceticus SN-593 has been identified as a producer of Furaquinocins I and J. nih.gov These analogues share the core furanonaphthoquinone skeleton characteristic of the furaquinocin class but differ in their substituent groups. More recently, Streptomyces sp. Je 1-369, isolated from the rhizosphere soil of Juniperus excelsa, has been shown to produce two novel naphthoquinone-based meroterpenoids, Furaquinocins K and L. nih.gov Analysis of the biosynthetic gene cluster in Streptomyces sp. Je 1-369 revealed a 60% similarity to the furaquinocin B biosynthetic gene cluster from Streptomyces sp. KO-3988, indicating a shared evolutionary origin for the production of these compounds. nih.gov

Table 2: Furaquinocin Analogues from Other Streptomyces Species

| Producing Organism | Furaquinocin Analogue(s) | Reference |

|---|---|---|

| Streptomyces reveromyceticus SN-593 | Furaquinocin I, Furaquinocin J | nih.gov |

Fermentation Strategies and Initial Isolation Techniques for this compound (General Methodologies)

The production and subsequent purification of this compound from Streptomyces sp. KO-3988 involve specific fermentation and isolation protocols. The general methodologies are based on the procedures established for the broader family of furaquinocins produced by this strain.

For the production of furaquinocins, Streptomyces sp. KO-3988 is cultivated in a suitable liquid medium under controlled conditions. The fermentation is typically carried out in large volumes to ensure a sufficient yield of the target compounds. A common approach involves a seed culture, which is used to inoculate the production medium. The fermentation process is conducted for several days with agitation to ensure proper aeration and nutrient distribution. asm.orgnih.gov

Following the fermentation period, the first step in the isolation process is the separation of the mycelial cake from the culture broth, usually achieved through centrifugation. The bioactive compounds, including this compound, are present in both the mycelium and the supernatant. nih.govkitasato-u.ac.jp

The extraction process involves the use of organic solvents. The filtered culture broth is typically extracted with a solvent such as ethyl acetate. The mycelial cake is also extracted with a suitable solvent, and the extracts are then combined and concentrated under vacuum to yield a crude extract. nih.govkitasato-u.ac.jp

This crude extract, containing a mixture of furaquinocins and other metabolites, is then subjected to a series of chromatographic techniques for purification. A common initial step is silica (B1680970) gel column chromatography. The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. This allows for the separation of the furaquinocins from other components of the crude extract. nih.govkitasato-u.ac.jp

Further purification is often achieved using preparative high-performance liquid chromatography (HPLC). This technique provides high resolution and is effective in separating the individual furaquinocin congeners, including this compound, from the mixture. The purity of the isolated this compound is then confirmed using analytical techniques such as reverse-phase HPLC. asm.org

Table 3: General Fermentation and Isolation Parameters for Furaquinocins from Streptomyces sp. KO-3988

| Parameter | Description | Reference |

|---|---|---|

| Fermentation | ||

| Microorganism | Streptomyces sp. KO-3988 | nih.govkitasato-u.ac.jp |

| Culture Type | Submerged liquid fermentation | asm.orgnih.gov |

| Duration | Several days | asm.org |

| Initial Isolation | ||

| Separation | Centrifugation of culture broth | nih.govkitasato-u.ac.jp |

| Extraction | Solvent extraction (e.g., ethyl acetate) of supernatant and mycelium | nih.govkitasato-u.ac.jp |

| Purification | ||

| Primary Chromatography | Silica gel column chromatography | nih.govkitasato-u.ac.jp |

| Secondary Chromatography | Preparative High-Performance Liquid Chromatography (HPLC) | asm.org |

Biosynthetic Pathway Elucidation of Furaquinocin F

Polyketide-Isoprenoid Hybrid Nature and Precursor Origins

Furaquinocins are classified as meroterpenoids, signifying their origin from a combination of polyketide and isoprenoid biosynthetic pathways nih.govasm.org. This hybrid nature is a common characteristic of many bioactive natural products found in Streptomyces nih.govasm.orgnih.gov.

1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN) as the Polyketide Backbone Precursor

The foundational polyketide structure of furaquinocins is derived from 1,3,6,8-tetrahydroxynaphthalene (THN) nih.govasm.orgnih.govresearchgate.netmdpi.com. THN is synthesized through the action of a type III polyketide synthase (PKS), specifically identified as THN synthase (Fur1 in furaquinocin biosynthesis) nih.govresearchgate.netmdpi.com. This enzyme catalyzes the condensation of five molecules of malonyl-CoA, followed by aromatization, to yield the THN core nih.govresearchgate.net. This THN skeleton serves as the central aromatic scaffold onto which the isoprenoid unit is later attached asm.orgmdpi.com.

Isoprenoid Moiety Derivation

The isoprenoid component of furaquinocin F is derived from the cell's isoprenoid pool, primarily originating from the mevalonate (B85504) (MV) pathway or the methylerythritol phosphate (B84403) (MEP) pathway nih.govoup.com. Specifically, geranyl diphosphate (B83284) (GPP), a C10 isoprenoid, is utilized as the precursor for the prenyl group that is attached to the THN backbone mdpi.comnih.gov. Prenyltransferases are the enzymes responsible for catalyzing the regioselective attachment of this isoprenoid unit to the polyketide scaffold asm.orgmdpi.comnih.gov.

Early Stage Biosynthesis: Formation of the Naphthoquinone Skeleton

The initial steps of furaquinocin biosynthesis focus on modifying the THN backbone to establish the characteristic naphthoquinone structure and introduce functional groups necessary for subsequent transformations.

Role of THN Synthase (Fur1), Monooxygenase (Fur2), and Aminotransferase (Fur3)

The early stages of furaquinocin biosynthesis are orchestrated by a conserved set of enzymes encoded by the fur gene cluster, notably fur1, fur2, and fur3 nih.govresearchgate.netnih.gov. Fur1 functions as the THN synthase, responsible for generating the THN polyketide backbone nih.govresearchgate.net. Following THN formation, Fur2, a monooxygenase, and Fur3, an aminotransferase, act sequentially to convert THN into a key intermediate researchgate.netnih.gov. These enzymes are crucial for establishing the foundational naphthoquinone skeleton and introducing the amino group that is vital for subsequent steps nih.gov.

Generation of the Key Intermediate 8-Amino-Flaviolin (8-AF)

Through the concerted action of Fur1 (THN synthase), Fur2 (monooxygenase), and Fur3 (aminotransferase), the early biosynthetic pathway leads to the formation of 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione, commonly known as 8-amino-flaviolin (8-AF) researchgate.netnih.gov. This compound is recognized as a pivotal early-stage intermediate in the biosynthesis of furaquinocins and other related Streptomyces meroterpenoids nih.govnih.gov. The presence of the amino group at the C8 position of 8-AF is critical for its subsequent transformation into a hydroquinone (B1673460) intermediate nih.govrsc.org.

Hydroquinone Intermediate Formation via Reductive Deamination

A critical transformation in the furaquinocin biosynthetic pathway involves the conversion of 8-amino-flaviolin (8-AF) into a hydroquinone intermediate through a process of reductive deamination nih.govrsc.orgrsc.orgresearchgate.netdntb.gov.ua. This step is essential for preparing the molecule for further modifications, including methylation and cyclization.

The mechanism of reductive deamination proceeds via transient diazotization of the amino group in 8-AF nih.govrsc.orgrsc.orgresearchgate.net. This process, likely catalyzed by an enzyme such as Fur5, leads to the elimination of nitrogen gas and the formation of a hydroquinone intermediate rsc.orgresearchgate.net. The specific hydroquinone intermediate identified is 1,2,4,5,7-pentahydroxynaphthalene (PHN) nih.govrsc.orgrsc.orgresearchgate.net. PHN is a key substrate for subsequent methylation reactions, which are crucial for determining the regiochemistry of later steps, such as prenylation rsc.orgrsc.org. These hydroquinone intermediates are prerequisites for the subsequent pathway-specific reactions, including prenylation and intramolecular hydroalkoxylation rsc.orgresearchgate.net.

Prenylation and Subsequent Cyclization Steps

Unique Intramolecular Hydroalkoxylation of an Alkene Leading to the Cyclic Prenyl Moiety

The biosynthesis of furaquinocin involves a series of intricate enzymatic steps, beginning with the formation of a tetrahydroxynaphthalene (THN) core. Following the initial steps, which include the reductive deamination of 8-amino-flaviolin (8-AF) to form the key hydroquinone intermediate 1,2,4,5,7-pentahydroxynaphthalene (PHN) researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov, subsequent modifications occur. PHN serves as a crucial substrate for methylation reactions, which prime the molecule for prenylation researchgate.netrsc.org.

The prenyltransferase Fur7 plays a pivotal role in attaching a geranyl isoprenoid unit to a methylated flaviolin (B1202607) derivative, such as 2-methoxy-3-methylflaviolin (MMF) nih.govnih.gov. This prenylation event generates intermediates like Fur-P1 nih.govnih.gov. The subsequent formation of the cyclic prenyl moiety is achieved through a distinctive intramolecular hydroalkoxylation of an alkene. This reaction is remarkable as it is catalyzed by a methyltransferase homolog that operates independently of S-adenosylmethionine (SAM) researchgate.netrsc.orgresearchgate.net. This unique cyclization mechanism is essential for establishing the characteristic cyclic prenyl structure found in furaquinocin nih.govnih.gov.

Table 1: Key Intermediates and Transformations in Furaquinocin Prenyl Moiety Formation

| Step Number | Precursor/Intermediate | Enzyme Involved | Transformation | Product/Intermediate | Citation(s) |

| 1 | 8-amino-flaviolin (8-AF) | Unknown (Fur5) | Reductive deamination via diazotization | 1,2,4,5,7-pentahydroxynaphthalene (PHN) | researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov |

| 2 | PHN | Methyltransferases (e.g., Fur4, Fur6) | Methylation | Methylated PHN derivatives | researchgate.netrsc.org |

| 3 | Methylated PHN derivative (e.g., MMF) | Fur7 (Prenyltransferase) | Prenylation (Geranylation) | Fur-P1 | nih.govnih.gov |

| 4 | Fur-P1 | Methyltransferase homolog | Intramolecular hydroalkoxylation of alkene | Cyclic prenyl moiety formation | researchgate.netrsc.orgresearchgate.netnih.gov |

Proposed Late-Stage Biosynthetic Transformations and Cytochrome P450 Involvement (Fur8)

Following the formation of the core structure with the cyclized prenyl group, late-stage modifications are proposed to occur, leading to the diverse array of furaquinocin analogs. Cytochrome P450 enzymes are well-known for their capacity to catalyze oxidative reactions, introducing hydroxyl groups or other oxygenated functionalities onto complex organic molecules. In the context of furaquinocin biosynthesis, the cytochrome P450 enzyme encoded by the fur8 gene is implicated in these later-stage diversification events nih.govnih.gov.

Research suggests that Fur8 acts on the prenyl side chain of intermediates, such as Fur-P1, which is converted to furaquinocin C nih.gov. This enzymatic activity is hypothesized to lead to further hydroxylations or other oxidative modifications on the homoprenyl side chain, thereby generating different members of the furaquinocin family nih.gov. For instance, it is proposed that Fur8 might be responsible for the hydroxylation of the isoprenoid moiety, distinguishing compounds like furaquinocin A from furaquinocin D nih.gov. These late-stage enzymatic transformations are crucial for expanding the structural diversity and biological activity profile of the furaquinocin family.

Table 2: Proposed Late-Stage Biosynthetic Enzymes and Their Roles

| Enzyme | Gene Locus | Proposed Role | Substrate/Intermediate | Product/Outcome | Citation(s) |

| Fur8 | fur8 | Cytochrome P450 | Fur-P1, Furaquinocin C, or related prenylated intermediates | Hydroxylation/Oxidation of prenyl side chain; formation of Furaquinocin A and other analogs | nih.govnih.gov |

Furaquinocin Compound List:

Furaquinocin A

Furaquinocin C

Furaquinocin D

this compound

Furaquinocin G

Furaquinocin H

Furaquinocin L

Furaquinocin E

Furaquinocin B

Furaquinocin K

Enzymatic Mechanisms and Biochemical Characterization in Furaquinocin F Biosynthesis

Functional Characterization of Key Biosynthetic Enzymes

The fur gene cluster, responsible for Furaquinocin biosynthesis, encodes several enzymes that play critical roles in pathway progression. Among these, Fur5, Fur6, and Fur7 have been characterized for their specific functions.

Fur5 has been identified as a crucial enzyme initiating a key transformation in the Furaquinocin biosynthetic pathway. It functions as a homolog of diazo-forming enzymes, such as AvaA6, and is responsible for the reductive deamination of the intermediate 8-amino-flaviolin (8-AF, also referred to as intermediate 3) rsc.orgresearchgate.netrsc.org. This process involves the transient introduction of a diazo group, leading to the formation of 8-diazoflaviolin (intermediate 5). Subsequently, this diazo group is eliminated as nitrogen gas (N2), facilitated by reducing equivalents, to yield the hydroquinone (B1673460) intermediate 1,2,4,5,7-pentahydroxynaphthalene (PHN) rsc.orgresearchgate.netrsc.org. The fur gene cluster also contains genes (Fur16 and Fur17) encoding a nitrite (B80452) biosynthetic system, which is inferred to supply the necessary nitrite for the diazotization reaction catalyzed by Fur5 rsc.orgresearchgate.netrsc.org. This reductive deamination via diazotization catalyzed by Fur5 represents one of the rare instances of such enzymatic activity observed in natural product biosynthesis rsc.orgrsc.org.

Following the formation of the PHN intermediate, subsequent methylation steps are essential for preparing the substrate for prenylation. Fur6 has been characterized as a methyltransferase enzyme responsible for one of these critical methylation reactions rsc.orgresearchgate.netjst.go.jpsjtu.edu.cn. Biochemical assays have demonstrated that Fur6 catalyzes the methylation of intermediate 7, a precursor to prenylation, in the presence of a reducing agent like dithionite. This reaction yields 3-methylflaviolin (intermediate 8) rsc.org. Together with Fur4, Fur6 is believed to be responsible for the two distinct methylation steps required in the pathway rsc.orgresearchgate.net. Detailed studies, including QM/MM analyses, have been conducted to elucidate the catalytic mechanism and substrate specificity of Fur6 jst.go.jp.

Fur7 is identified as the prenyltransferase responsible for attaching the isoprenoid moiety to the polyketide core rsc.orgresearchgate.netnih.govuniprot.orgplos.org. Its physiological substrate has been identified as 2-methoxy-3-methyl-flaviolin (MMF, intermediate 4) rsc.orgresearchgate.netnih.gov. In the presence of geranyl diphosphate (B83284) (GPP) as the prenyl donor, Fur7 catalyzes the geranylation of MMF to produce 6-prenyl-2-methoxy-3-methyl-flaviolin (Fur-P1), a key intermediate in the late stage of Furaquinocin biosynthesis rsc.orgnih.gov. The enzyme also produces 7-O-geranyl-2-methoxy-3-methyl-flaviolin in a lower ratio nih.govuniprot.org. Notably, Fur7's activity is independent of divalent cations and it exhibits promiscuous substrate specificity, accepting a range of prenyl acceptor substrates beyond MMF, including flaviolin (B1202607) and 1,3-dihydroxy naphthalene, as well as different prenyl donor substrates like dimethylallyl diphosphate (DMAPP) nih.govuniprot.orgplos.org. Kinetic studies have provided insights into Fur7's catalytic efficiency, with reported Km values for its substrate (6-prenyl-2-methoxy-3-methyl-flaviolin) and prenyl donor (geranyl diphosphate) uniprot.org.

Table 1: Kinetic Parameters of Fur7 Prenyltransferase

| Substrate/Donor | Km (mM) | Notes | Evidence |

| 6-prenyl-2-methoxy-3-methyl-flaviolin | 0.054 | Prenyl acceptor substrate | uniprot.org |

| Geranyl diphosphate | 0.098 | Prenyl donor substrate | uniprot.org |

A distinctive step in the Furaquinocin biosynthesis pathway is the cyclization of the prenyl side chain, which occurs via intramolecular hydroalkoxylation of an alkene rsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org. This cyclization is catalyzed by Fur21, an enzyme identified as a methyltransferase homolog that exhibits an unprecedented cyclase function rsc.org. Fur21 catalyzes the cyclization of a reduced form of Fur-P1, leading to the formation of a reduced form of Furaquinocin C rsc.org. This unique catalytic activity, performed by a methyltransferase homolog, is a significant finding in understanding the structural diversification of meroterpenoids.

Mechanistic Insights into Enzyme Catalysis

The enzymatic reactions in Furaquinocin biosynthesis showcase diverse catalytic mechanisms, including some that deviate from common biochemical paradigms.

A remarkable mechanistic feature observed in the Furaquinocin pathway is the S-adenosylmethionine (SAM)-independent catalysis exhibited by Fur21 during the intramolecular hydroalkoxylation step rsc.orgresearchgate.netrsc.orgresearchgate.netrsc.orgrcsb.org. While SAM is the ubiquitous methyl group donor for the vast majority of methyltransferases, Fur21, despite being a homolog of SAM-dependent methyltransferases, carries out its cyclization function without requiring SAM rsc.orgrcsb.org. This SAM-independent catalytic activity highlights the evolutionary divergence and functional adaptation of enzyme families, providing new insights into the biochemical strategies employed in natural product biosynthesis.

Table 2: Key Enzymes and Their Roles in Furaquinocin F Biosynthesis

| Enzyme | Primary Function | Key Substrate(s) | Product(s) | Notes |

| Fur5 | Reductive Deamination via Diazotization | 8-amino-flaviolin (3) | 1,2,4,5,7-pentahydroxynaphthalene (PHN) | Homolog of diazo-forming enzymes; requires nitrite; produces N2 gas. |

| Fur6 | Methyltransferase | Intermediate 7 | 3-methylflaviolin (8) | Catalyzes one of two methylation steps; requires reducing conditions. |

| Fur7 | Prenyltransferase | 2-methoxy-3-methyl-flaviolin (4), GPP | 6-prenyl-2-methoxy-3-methyl-flaviolin (Fur-P1), 7-O-geranyl-2-methoxy-3-methyl-flaviolin | Attaches geranyl group; promiscuous substrate specificity; Mg2+-independent. |

| Fur21 | Cyclase (Hydroalkoxylation) | Reduced form of Fur-P1 | Reduced form of Furaquinocin C | Methyltransferase homolog; catalyzes intramolecular hydroalkoxylation; SAM-independent. |

Compound List:

this compound

Furaquinocin A

8-amino-flaviolin (8-AF, intermediate 3)

1,2,4,5,7-pentahydroxynaphthalene (PHN)

2-methoxy-3-methyl-flaviolin (MMF, intermediate 4)

6-prenyl-2-methoxy-3-methyl-flaviolin (Fur-P1)

3-methylflaviolin (3-MF, intermediate 8)

8-diazoflaviolin (intermediate 5)

Intermediate 6

Intermediate 7

Geranyl diphosphate (GPP)

Dimethylallyl diphosphate (DMAPP)

Genetic Basis and Engineering of Furaquinocin F Biosynthesis

Identification and Bioinformatic Analysis of the fur Gene Cluster

The genetic underpinnings of Furaquinocin production are largely attributed to a dedicated biosynthetic gene cluster, often referred to as the fur gene cluster. Bioinformatic analysis has been instrumental in identifying this cluster, which in the case of Furaquinocin A biosynthesis, spans approximately 25 kilobases and comprises genes designated fur1 through fur21 researchgate.netnih.gov. Key genes within this cluster have been characterized for their roles in the early stages of Furaquinocin biosynthesis. For instance, fur1, fur2, and fur3 encode a type III polyketide synthase (THN synthase), a monooxygenase, and an aminotransferase, respectively. These enzymes are essential for the formation of 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione (8-amino-flaviolin, or 8-AF), a pivotal intermediate in the pathway researchgate.netnih.gov. Further investigations have identified fur7 as encoding a prenyltransferase responsible for attaching a geranyl group to a polyketide scaffold, a critical step in forming the meroterpenoid structure researchgate.netnih.gov. Additionally, genes such as fur16 and fur17, homologous to nitrite-producing enzymes, have been implicated in the reductive deamination process of intermediates rsc.orgresearchgate.net.

Conservation of Biosynthetic Genes Across THN-Derived Meroterpenoid Producers

A significant finding in the study of Furaquinocin biosynthesis is the conservation of certain biosynthetic genes across producers of other 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived meroterpenoids, such as naphterpin (B1215475) and furanonaphthoquinone rsc.orgrsc.orgnih.gov. These THN-derived meroterpenoids share a common biosynthetic mechanism, evidenced by the presence of conserved gene cassettes within their respective gene clusters rsc.orgrsc.org. Specifically, genes responsible for the formation of 8-AF, alongside those involved in nitrite (B80452) formation and diazotization, are frequently found in the biosynthetic gene clusters of these related compounds rsc.orgrsc.org. This genetic homology suggests a shared evolutionary origin and a common foundational pathway for this class of natural products, with variations arising from pathway-specific enzymes that dictate structural diversification researchgate.netnih.govresearchgate.netmdpi.com.

Heterologous Expression Systems for Furaquinocin F and Analogues

The successful heterologous expression of Furaquinocin biosynthetic genes in surrogate hosts has been a cornerstone in elucidating the pathway and enabling the production of Furaquinocin and its analogues.

Streptomyces albus has emerged as a highly effective model host for the heterologous production of Furaquinocin researchgate.netnih.govrsc.orgresearchgate.net. By introducing the fur gene cluster, or specific subsets of genes, into S. albus, researchers have been able to reconstitute and study the biosynthetic pathway researchgate.netnih.govnih.gov. For example, heterologous expression in S. albus facilitated the identification of 8-amino-flaviolin as a key intermediate and confirmed the essential role of the Fur3 aminotransferase in Furaquinocin biosynthesis nih.gov. Similarly, S. albus has been utilized to characterize the prenyltransferase Fur7 and to study the production of intermediates when specific genes are absent nih.gov. Other Streptomyces species, such as Streptomyces lividans TK23, have also been employed for heterologous expression experiments, particularly for cloning and analyzing the Furaquinocin A biosynthetic gene cluster nih.govnih.gov.

Heterologous expression systems are indispensable tools for reconstructing and validating complex biosynthetic pathways like that of Furaquinocin uni-saarland.denih.gov. By transferring specific gene clusters or individual genes into a well-characterized host, researchers can:

Confirm Gene Function: Gene inactivation or deletion experiments within the heterologous host allow for the precise determination of individual gene roles in the pathway nih.govasm.org.

Identify Intermediates: The accumulation of specific intermediates in engineered strains lacking certain genes provides direct evidence for their position in the biosynthetic cascade nih.govnih.gov.

Validate Pathway Integrity: Successful production of the target compound or its precursors in the heterologous host validates the completeness and functionality of the cloned gene cluster nih.govnih.govuni-saarland.de.

Activate Silent Gene Clusters: Heterologous expression can also be used to activate cryptic or silent biosynthetic gene clusters, thereby discovering novel natural products uni-saarland.denih.govuni-saarland.de.

Genome Mining and Comparative Genomics for Discovering this compound Analogues

Genome mining, coupled with comparative genomics, represents a powerful strategy for discovering new Furaquinocin analogues and related meroterpenoids. By analyzing the genomes of various Streptomyces strains, particularly those known to produce meroterpenoids, researchers can identify novel biosynthetic gene clusters (BGCs) that share homology with known Furaquinocin BGCs mdpi.comnih.gov. Tools such as antiSMASH are routinely employed to scan genomic data for potential BGCs mdpi.comnih.govunige.ch. Comparative genomic analyses allow for the identification of conserved genes and regulatory elements, as well as unique genes that may confer pathway-specific modifications leading to structural diversity nih.govmdpi.comnih.gov. For instance, the genome of Streptomyces sp. Je 1-369 revealed a Furaquinocin biosynthetic gene cluster with approximately 60% similarity to that of Streptomyces sp. KO-3988, leading to the discovery of new Furaquinocin analogues, K and L mdpi.comnih.gov.

Strategies for Combinatorial Biosynthesis and Enzymatic Engineering of this compound Derivatives

The intricate knowledge gained from studying the Furaquinocin biosynthetic pathway opens avenues for combinatorial biosynthesis and enzymatic engineering to generate novel Furaquinocin derivatives nih.govnih.govpsu.edu. Several strategies can be employed:

Gene Disruption/Inactivation: Targeted disruption of specific genes within the fur cluster can lead to the accumulation of precursor molecules or the generation of novel intermediates that can be further modified psu.edu.

Tailoring Modification: Expressing specific genes from the Furaquinocin pathway in strains that produce structurally related compounds can lead to hybrid molecules psu.edu.

Combinatorial Expression: Combining genes from different biosynthetic pathways or expressing modified genes in a heterologous host can create novel enzymatic activities and thus new derivatives nih.govnih.govpsu.edu.

Enzymatic Engineering: Characterizing individual enzymes, such as the prenyltransferase Fur7 or the novel methyltransferase homolog involved in hydroalkoxylation, allows for their engineering to alter substrate specificity or catalytic activity, leading to modified products nih.govresearchgate.netrsc.org.

These approaches, rooted in a deep understanding of the genetic and enzymatic basis of Furaquinocin biosynthesis, are vital for exploring the chemical space around this important class of natural products and for discovering new compounds with enhanced or novel bioactivities.

Chemical Synthesis and Analogue Development of Furaquinocin F Scaffolds

Total Synthesis Approaches to Furaquinocin C, a Formal Precursor of Furaquinocin Fresearchgate.net

The first total synthesis of Furaquinocin C, achieved by Amos B. Smith III and colleagues, represents a landmark in the synthesis of this class of compounds and is considered a formal synthesis of Furaquinocin F clockss.orgresearchgate.net. This strategy was highly efficient, requiring only six steps from a readily available chiral starting material and utilizing a minimal number of reaction vessels clockss.orgresearchgate.net.

A cornerstone of the synthetic strategy for Furaquinocin C was the regioselective Diels-Alder reaction. This cycloaddition reaction was employed to construct the fundamental furanonaphthoquinic skeleton clockss.orgresearchgate.netlscollege.ac.in. Specifically, the reaction between a bromoquinone dienophile and a suitable diene precursor facilitated the formation of the core ring system clockss.orgnih.gov. This approach leverages the power of the Diels-Alder reaction to efficiently assemble complex polycyclic structures with control over regiochemistry lscollege.ac.inwikipedia.org.

Following the construction of the bicyclic skeleton, sequential cuprate-mediated conjugate additions were utilized to introduce key functionalities and build the dihydrofuran ring system clockss.orgresearchgate.netnih.gov. These reactions, typically involving an α,β-unsaturated lactone, are critical for establishing the stereocenters present in the furaquinocin structure clockss.orgresearchgate.net. The use of cuprates in conjugate addition reactions is a well-established method for carbon-carbon bond formation with good stereocontrol acs.orgnih.gov.

The synthetic route to Furaquinocin C was designed to be stereospecific, allowing for the precise control and determination of the relative and absolute stereochemistry of the molecule clockss.orgresearchgate.net. The successful stereospecific construction of Furaquinocin C not only confirmed the previously assigned stereochemistries of other furaquinocins but also provided definitive proof for the absolute stereochemistry of this compound clockss.orgresearchgate.net. This systematic approach ensures that synthetic efforts can reliably access enantiomerically pure target molecules.

Table 1: Key Features of the Furaquinocin C Total Synthesis

| Feature | Description |

| Starting Material | (R)-(+)-angelicalactone |

| Total Steps | 6 |

| Reaction Vessels | 4 |

| Key Reactions | Diels-Alder reaction, Sequential cuprate-mediated conjugate additions |

| Significance | First total synthesis of Furaquinocin C, formal synthesis of this compound, stereochemistry determination |

| Efficiency | Remarkable efficiency from a chiral pool precursor |

Development of Novel Synthetic Methodologies for Related Dihydronaphthofuran Coresresearchgate.netmetu.edu.tr

Beyond the specific synthesis of Furaquinocin C, ongoing research aims to develop novel and efficient methodologies for constructing the broader class of dihydronaphthofuran (DHN) cores, which are prevalent in many biologically active natural products and drug candidates nih.govfrontiersin.org. These advancements are vital for accessing diverse analogues and exploring their therapeutic potential.

Recent developments in DHN synthesis include transition metal-free and organocatalytic approaches. For instance, quinine-derived bifunctional squaramides have been employed as organocatalysts to achieve stereoselective synthesis of DHN derivatives, often through domino reactions involving Friedel-Crafts/substitution pathways frontiersin.org. These methods can yield products with high enantiomeric excesses, demonstrating significant progress in asymmetric synthesis.

Furthermore, toluene (B28343) sulfonic acid (TsOH)-promoted cyclization reactions of substituted styrylnaphthols with allylic alcohols offer a route to DHNs with moderate to excellent yields. Photocatalytic and electrocatalytic methods are also emerging as powerful tools, enabling the synthesis of DHN scaffolds under milder conditions and with improved sustainability. These novel methodologies broaden the synthetic toolkit for accessing complex furanonaphthoquinoid structures.

Table 2: Examples of Novel Synthetic Methodologies for Dihydronaphthofurans

| Methodology | Key Reagents/Catalysts | Substrates | Typical Yields | Enantioselectivity (er) | Notes |

| Organocatalysis | Quinine-derived bifunctional squaramides | Substituted quinones, hydroxymaleimides | 68–97% | Up to 95:5 | Domino reactions, high stereoselectivity |

| TsOH-Promoted Cyclization | Toluene sulfonic acid (TsOH) | Substituted styrylnaphthols, allylic alcohols | 48–99% | Varies | [3+2] cycloaddition followed by intramolecular addition |

| Photocatalysis | Photocatalyst | Substituted alkynyl ethers, sulfonyl chlorides | 56–93% | Varies | Visible light-mediated synthesis |

| Electrocatalysis | Electrolysis-mediated | Various precursors | 72–85% (for benzofurans) | Varies | Facile approach to benzofuran (B130515) heterocycles |

Compound List

this compound

Furaquinocin C

Furaquinocin A

Furaquinocin B

Furaquinocin D

Furaquinocin E

Furaquinocin G

Furaquinocin H

Furaquinocin I

Furaquinocin J

(R)-(+)-angelicalactone

Bromoquinone (11)

Diene (10)

Furanonaphthoquinone (18)

Acetate (19)

Neomarinone

Fumaquinone

Aristolindiquinone

(R)-Lactate

(+)-Nodulisporic Acids D, C, B

(R)-3-methylcyclohexanone

(Z)-(2-bromo-2-nitrovinyl) benzene (B151609)

β–Naphthol

Hydroxymaleimides

Alkynyl ethers

Sulfonyl chlorides

Advanced Spectroscopic and Analytical Methodologies for Furaquinocin F Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is indispensable for deciphering the intricate structural details of organic molecules. It provides information about the types of atoms present, their connectivity, and their spatial relationships within the molecule.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMBC, HSQC, DEPT)

One-dimensional (1D) NMR, particularly ¹H NMR and ¹³C NMR, provides fundamental data on the number and chemical environment of protons and carbon atoms, respectively. Two-dimensional (2D) NMR techniques are crucial for establishing atom-to-atom connectivities and confirming structural assignments.

¹H NMR Spectroscopy: Detects the magnetic environment of hydrogen nuclei, providing information on the number of protons, their chemical shifts (indicating electronic environment), splitting patterns (indicating neighboring protons), and integration (indicating the relative number of protons).

¹³C NMR Spectroscopy: Detects carbon nuclei, providing information on the types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary carbons) and their chemical shifts, which are sensitive to the surrounding functional groups and hybridization.

DEPT (Distortionless Enhancement by Polarization Transfer): A ¹³C NMR editing technique that helps distinguish between CH₃, CH₂, CH, and quaternary carbons.

COSY (Correlation Spectroscopy): A 2D NMR technique that reveals proton-proton couplings, allowing the identification of proton spin systems and establishing connectivity through adjacent protons.

HSQC (Heteronuclear Single Quantum Correlation): A 2D NMR technique that correlates protons directly bonded to carbons, helping to assign ¹H and ¹³C signals.

These techniques have been applied to various furaquinocins, providing detailed structural assignments. For instance, studies on Furaquinocins K and L have utilized ¹H, ¹³C, DEPT-edited HSQC, HHCOSY, and HMBC to elucidate their complex structures, revealing numerous quaternary carbons, methyl, methylene, and methine groups, as well as methoxy (B1213986) substituents nih.govresearchgate.net. HMBC correlations were instrumental in mapping the connections between the naphthoquinone core and the prenyl moieties nih.govresearchgate.netmdpi.com.

Table 7.1.1: Representative NMR Data for Furaquinocins K and L (Illustrative Application of Techniques)

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δh, ppm, multiplicity) | Key HMBC Correlations (Proton → Carbon) |

| C-2 | 87.72 | 4.84, q (6.6) | 2-Me → C-2, 3, 3a, 9b, 10 |

| C-4 | 159.77 | - | - |

| C-4-OMe | 55.81 | 3.95, s | 4-OMe → C-4, 5 |

| C-5 | 103.30 | 7.21, s | H-5 → C-3, 3a, 4, 5a, 6, 9, 9a |

| C-7 | 156.80 | - | - |

| C-7-OMe | 60.70 | 4.00, s | 7-OMe → C-7 |

| C-8-Me | 9.26 | 2.06, s | 8-Me → C-6, 7, 8, 9, 7-OMe |

| C-10 | 37.61 | 1.93, m; 1.59, dd (8.0, 11.9) | H-10 → C-2, 3, 3a, 11, 12, 3-Me |

Note: Data is representative of Furaquinocins K and L as reported in the literature nih.govresearchgate.net to illustrate the application of NMR techniques. Specific data for Furaquinocin F may vary.

Elucidation of Relative Stereochemistry

The relative stereochemistry, which describes the spatial arrangement of atoms within a molecule relative to each other, is often determined using a combination of NMR techniques and chemical derivatization. For furaquinocins, the relative stereochemistry of several congeners, including Furaquinocin C and this compound, has been established. This was achieved through the analysis of NMR data derived from Mosher ester derivatives of the compounds clockss.orgresearchgate.net. The formation of diastereomeric Mosher esters allows for the differentiation of enantiotopic protons or carbons, providing insights into the molecule's stereochemical configuration. Furthermore, chemical correlation with known compounds and, in some cases, X-ray crystallography have also contributed to confirming relative stereochemistry clockss.org.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, and its fragmentation patterns provide clues about its structure.

Molecular Ion Analysis: High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, allowing for the determination of the precise molecular formula. For example, Furaquinocin K was determined to have a molecular formula of C₂₃H₂₈O₅, with a monoisotopic mass of m/z 385.2005 Da ([M+H]⁺) nih.govresearchgate.net. Furaquinocin L was identified with a molecular formula of C₂₄H₃₀N₂O₆ and a mass of m/z 443.2187 Da ([M+H]⁺) nih.govresearchgate.net.

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) and analysis of fragmentation patterns help in identifying structural subunits. Studies on biosynthetic intermediates of furaquinocin have utilized MS/MS to analyze fragment ions, such as those corresponding to the loss of specific functional groups or the rearrangement of molecular fragments rsc.orgrsc.org. General fragmentation patterns for organic compounds, such as the loss of alkyl groups or carbonyl fragments, are well-established and aid in structural interpretation libretexts.orgimreblank.ch.

Table 7.2: Mass Spectrometry Data for Furaquinocins K and L (Illustrative)

| Compound | Molecular Formula | Observed m/z ([M+H]⁺) |

| Furaquinocin K | C₂₃H₂₈O₅ | 385.2005 |

| Furaquinocin L | C₂₄H₃₀N₂O₆ | 443.2187 |

Note: Data is representative of Furaquinocins K and L as reported in the literature nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the presence and nature of chromophores—light-absorbing groups, typically conjugated systems.

The UV-Vis spectra of furaquinocins indicate the presence of a naphthoquinone moiety, which is responsible for their characteristic absorption bands in the visible and ultraviolet regions. For instance, Furaquinocins K and L exhibit strong UV absorption signals at specific wavelengths (λmax), which are diagnostic of their conjugated systems nih.govresearchgate.net. These spectral profiles are essential for identifying and quantifying these compounds during isolation and purification processes.

Table 7.3: UV-Vis Absorption Maxima (λmax) for Furaquinocins K and L (Illustrative)

| Compound | λmax (nm) |

| Furaquinocin K | 226, 264, 300, 408 |

| Furaquinocin L | 228, 278, 328, 504 |

Note: Data is representative of Furaquinocins K and L as reported in the literature nih.govresearchgate.net.

Chiral Analysis Techniques for Absolute Stereochemistry (e.g., Mosher Ester Analysis)

Determining the absolute stereochemistry—the precise three-dimensional arrangement of atoms in chiral molecules—is critical for understanding biological activity and molecular interactions. For this compound, its absolute stereochemistry has been established through synthetic routes clockss.org.

Historically, the assignment of absolute stereochemistry for furaquinocins (including this compound) has relied on the formation of diastereomeric derivatives, such as Mosher esters, followed by NMR analysis clockss.orgresearchgate.net. The differential chemical shifts of protons in these diastereomers allow for the determination of the configuration at chiral centers. Other methods, such as X-ray crystallography and the application of Electronic Circular Dichroism (ECD) spectroscopy, particularly the exciton (B1674681) chirality method, are also powerful tools for absolute configuration determination, although specific application to this compound is not detailed in the provided snippets ull.es. Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry (measuring optical rotation, [α]D) are also standard techniques used to assess enantiomeric purity and confirm absolute configuration mdpi.com.

Structural Diversity and Biosynthetic Relationships of Furaquinocin F and Its Analogues

Overview of the Furaquinocin Series (A-J, K, L) and Their Structural Variations

The furaquinocin family is a testament to the remarkable structural diversification that can arise from a common biosynthetic blueprint. The known members of this series, designated Furaquinocins A through L, share a conserved naphtho[1,2-b]furan-6,9-dione core but exhibit considerable variation in the oxygenation and substitution patterns of both the aromatic core and the terpenoid-derived side chain. nih.govnih.govnih.gov These subtle yet significant structural differences are key to their distinct properties. Furaquinocins A-H were first isolated from Streptomyces sp. KO-3988. nih.gov Later, Furaquinocins I and J were identified from Streptomyces reveromyceticus SN-593, and more recently, Furaquinocins K and L were discovered in Streptomyces sp. Je 1-369. nih.govmdpi.com

The primary points of structural variation within the furaquinocin series include the degree and position of hydroxylation and methylation on the terpenoid side chain, as well as modifications to the naphthoquinone skeleton itself. For instance, the difference between Furaquinocin A and Furaquinocin B lies in the presence of an additional hydroxyl group on the side chain of Furaquinocin A. kitasato-u.ac.jp Furaquinocin F, with the molecular formula C22H26O6, features a hydroxyl group at one terminus of its pentenyl side chain. lookchem.comchemnet.com

More recent additions to the family, Furaquinocins K and L, display modifications on the polyketide-derived naphthoquinone portion, a feature not observed in the earlier discovered analogues. nih.govmdpi.com Furaquinocin K is characterized by a methoxy (B1213986) group at the C-4 position of the aromatic core. nih.gov Furaquinocin L presents an even more unusual modification with the inclusion of a rare acetylhydrazone fragment. nih.govmdpi.comresearchgate.netnih.gov

Table 1: Structural Variations in the Furaquinocin Series

| Compound | Key Structural Features | Producing Organism |

|---|---|---|

| Furaquinocin A | Hydroxylated terpenoid side chain | Streptomyces sp. KO-3988 |

| Furaquinocin B | Less hydroxylated side chain compared to A | Streptomyces sp. KO-3988 |

| Furaquinocin C | Variations in side chain oxygenation | Streptomyces sp. KO-3988 |

| Furaquinocin D | Dihydrofuran ring fused to naphthoquinone | Streptomyces sp. KO-3988 |

| Furaquinocin E | Variations in side chain oxygenation | Streptomyces sp. KO-3988 |

| This compound | Hydroxylated pentenyl side chain | Streptomyces sp. KO-3988 |

| Furaquinocin G | Variations in side chain oxygenation | Streptomyces sp. KO-3988 |

| Furaquinocin H | Variations in side chain oxygenation | Streptomyces sp. KO-3988 |

| Furaquinocin I | Carboxyl group at C-13 of the side chain | Streptomyces reveromyceticus SN-593 |

| Furaquinocin J | Carboxamide group at C-13 of the side chain | Streptomyces reveromyceticus SN-593 |

| Furaquinocin K | Methoxy group at C-4 of the naphthoquinone core | Streptomyces sp. Je 1-369 |

| Furaquinocin L | Acetylhydrazone fragment on the naphthoquinone core | Streptomyces sp. Je 1-369 |

Biosynthetic Relationships with Other Naphthoquinone-Based Meroterpenoids

The biosynthesis of furaquinocins is intricately linked to that of other naphthoquinone-based meroterpenoids, such as naphterpin (B1215475) and furanonaphthoquinone. rsc.orgnih.govrsc.org This relationship stems from a shared biosynthetic origin, beginning with the formation of a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core. thieme.dethieme.de THN is a polyketide-derived aromatic scaffold that serves as a common precursor for a wide array of meroterpenoids. thieme.de

The biosynthetic pathway to furaquinocins and their relatives involves a series of conserved enzymatic reactions. rsc.orgnih.gov A key step in this process is the prenylation of a THN derivative, where a geranyl pyrophosphate (GPP) unit is attached to the aromatic core. researchgate.net This reaction is catalyzed by a class of enzymes known as prenyltransferases. nih.gov In the furaquinocin biosynthetic gene cluster, the enzyme Fur7 has been identified as the prenyltransferase responsible for this transformation. researchgate.netnih.gov

Recent studies have elucidated a crucial common intermediate in the biosynthesis of furaquinocins, naphterpin, and furanonaphthoquinone: 8-amino-flaviolin. nih.govrsc.org The biosynthetic gene clusters for these compounds share homologous genes responsible for the formation of this amino-substituted intermediate. nih.govrsc.org Subsequently, a key diversification step involves the reductive deamination of 8-amino-flaviolin. rsc.orgnih.gov This process, which removes the amino group, is thought to proceed through a transient diazotization reaction, leading to a hydroquinone (B1673460) intermediate that is then channeled into the specific pathways for furaquinocin, naphterpin, or furanonaphthoquinone synthesis. rsc.orgnih.govrsc.orgrsc.org The conservation of genes for enzymes catalyzing these early steps across different meroterpenoid biosynthetic pathways underscores their close biosynthetic relationship and provides a basis for understanding how structural diversity is generated from a common set of precursors. nih.govrsc.org

Structural Modifications and their Biosynthetic Origins (e.g., acetylhydrazone fragment in Furaquinocin L)

The structural diversity of the furaquinocin family is further expanded by a range of modifications that occur during the later stages of biosynthesis. These modifications, catalyzed by tailoring enzymes, can include hydroxylations, methylations, and cyclizations of the terpenoid side chain, as well as alterations to the naphthoquinone core. nih.gov

A particularly noteworthy and rare structural modification is the acetylhydrazone fragment found in Furaquinocin L. nih.govmdpi.comresearchgate.netnih.govacdlabs.com The presence of a nitrogen-nitrogen bond is uncommon in natural products, and its biosynthetic origin is of considerable interest. While the precise enzymatic machinery responsible for the formation of the acetylhydrazone in Furaquinocin L has not been fully elucidated, it is hypothesized to arise from a unique biosynthetic cascade. mdpi.com The gene cluster identified in the producing organism, Streptomyces sp. Je 1-369, shows homology to the furaquinocin B biosynthetic gene cluster but also contains distinct genes that may be involved in this unusual transformation. nih.govmdpi.comresearchgate.net It is speculated that the formation of the hydrazone group in Furaquinocin L follows a different pathway than the non-enzymatic coupling reactions observed in the biosynthesis of other N-N bond-containing natural products. mdpi.com Deciphering the biosynthesis of this unique moiety will not only enhance our understanding of meroterpenoid biosynthesis but also potentially reveal novel enzymatic mechanisms for the formation of hydrazones in nature. mdpi.com

Biological Activity Investigations of Furaquinocin F and Its Analogues

Broad Spectrum Biological Activities Exhibited by the Furaquinocin Class

Furaquinocins, as a class, have demonstrated a wide array of biological effects, including antitumor, antibacterial, antifungal, antimalarial, cytotoxic, and neuroprotective activities nih.govresearchgate.netresearchgate.netmetacyc.orgnih.gov. These compounds share a common densely functionalized naphthoquinone core, with variations primarily in the isoprenoid side chain's oxidation state acs.org. This structural characteristic contributes to their diverse bioactivities nih.gov.

Cytotoxic Activity in In Vitro Cell-Based Assays

Furaquinocins have shown notable cytotoxic activity against various cancer cell lines. Specifically, Furaquinocin A and B have been reported to exhibit cytocidal effects against HeLa S3 cells at concentrations of 3.1 µg/mL and 1.6 µg/mL, respectively nih.gov. Furaquinocin A has also been shown to kill HeLa S3 and B16 melanoma cells medchemexpress.com. Other furaquinocins, such as C, D, E, F, G, and H, have also demonstrated cytocidal activities against HeLa S3 and B16 melanoma cells in vitro jst.go.jpnih.gov. Furaquinocin K showed cytotoxicity against hepatocellular carcinoma (HepG2) cells with an IC50 value of 12.6 µg/mL researchgate.net.

Table 1: Cytotoxic Activity of Furaquinocins Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference(s) |

| Furaquinocin A | HeLa S3 | 3.1 | nih.gov |

| Furaquinocin B | HeLa S3 | 1.6 | nih.gov |

| Furaquinocin A | HeLa S3, B16 melanoma | Not specified | medchemexpress.com |

| Furaquinocin C | HeLa S3, B16 melanoma | Not specified | jst.go.jpnih.gov |

| Furaquinocin D | HeLa S3, B16 melanoma | Not specified | jst.go.jpnih.gov |

| Furaquinocin E | HeLa S3, B16 melanoma | Not specified | jst.go.jpnih.gov |

| Furaquinocin F | HeLa S3, B16 melanoma | Not specified | jst.go.jpnih.gov |

| Furaquinocin G | HeLa S3, B16 melanoma | Not specified | jst.go.jpnih.gov |

| Furaquinocin H | HeLa S3, B16 melanoma | Not specified | jst.go.jpnih.gov |

| Furaquinocin K | HepG2 | 12.6 | researchgate.net |

Note: "Not specified" indicates that a precise IC50 value was not provided in the cited source for the specific cell line, but the activity was reported.

Antibacterial Activity

Furaquinocin L has shown activity against Gram-positive bacteria without exhibiting cytotoxic effects researchgate.netnih.gov. Specifically, Furaquinocin L demonstrated antagonistic activity against Bacillus subtilis DSM 10 with a minimum inhibitory concentration (MIC) of 64 µg/mL and against Staphylococcus aureus Newman strain with an MIC of 2 µg/mL researchgate.net. Furaquinocin K, conversely, showed no antagonistic activity against the tested strains but did exhibit cytotoxicity against HepG2 cells researchgate.net. While Furaquinocin A has been reported to have no antibacterial activity medchemexpress.com, the broader furaquinocin class is noted for its antibacterial properties nih.govresearchgate.netresearchgate.netmetacyc.org.

Perspectives and Future Directions in Furaquinocin F Research

Comprehensive Elucidation of Remaining Unclear Biosynthetic Steps and Enzymes

The biosynthesis of Furaquinocin F, a complex meroterpenoid, originates from a polyketide pathway, with the core scaffold being assembled by a type III polyketide synthase. This initial structure undergoes a series of intricate modifications, including methylation, prenylation, and cyclization, orchestrated by a suite of dedicated enzymes encoded within the fur gene cluster. While significant progress has been made in delineating this pathway, several steps and the enzymes catalyzing them remain to be fully characterized, presenting exciting avenues for future research.

A pivotal and recently elucidated part of the pathway involves a unique reductive deamination of the intermediate 8-amino-flaviolin. This process is initiated by a diazotization reaction, a rare event in natural product biosynthesis. The enzymes Fur16 and Fur17 are understood to be responsible for producing the necessary nitrite (B80452) from aspartate. Subsequently, Fur5, a homolog of diazo-forming enzymes, is thought to catalyze the diazotization of the amino group of 8-amino-flaviolin. This unstable diazo intermediate then undergoes a reductive deamination to form a key hydroquinone (B1673460) intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN). This hydroquinone form is crucial for the subsequent enzymatic transformations. nih.govrsc.orgresearchgate.netnih.gov

Following the formation of PHN, a series of modifications, including methylations catalyzed by the methyltransferases Fur4 and Fur6, and a geranylation reaction catalyzed by the prenyltransferase Fur7, lead to the formation of a prenylated intermediate. One of the final and most intriguing steps is the cyclization of this prenylated intermediate to form the characteristic furan (B31954) ring of the furaquinocins. Recent studies have identified Fur21, a methyltransferase homolog, as the enzyme responsible for this crucial cyclization step. Remarkably, Fur21 catalyzes this intramolecular hydroalkoxylation in an S-adenosylmethionine (SAM)-independent manner, which is an unusual activity for a methyltransferase homolog. nih.gov The final steps are believed to involve the action of a cytochrome P450 enzyme, encoded by the fur8 gene, to yield the final this compound structure.

Despite these advancements, a complete, step-by-step enzymatic mechanism for each component of the biosynthetic machinery is not yet fully understood. Future research should focus on the detailed kinetic and structural characterization of each "Fur" enzyme to provide a more comprehensive picture of this intricate biosynthetic pathway. For instance, the precise mechanisms of the diazotization and reductive deamination, as well as the unconventional cyclization by Fur21, warrant further investigation to uncover the novel catalytic strategies employed by these enzymes.

Table 1: Key Enzymes in this compound Biosynthesis and Their Functions

| Enzyme | Function |

| Fur1 | Type III polyketide synthase, forms the core polyketide scaffold |

| Fur2 | Monooxygenase |

| Fur3 | Aminotransferase, involved in the formation of 8-amino-flaviolin |

| Fur4 | C-methyltransferase |

| Fur5 | Homolog of diazo-forming enzymes, involved in diazotization |

| Fur6 | O-methyltransferase |

| Fur7 | Prenyltransferase, attaches a geranyl group |

| Fur8 | Cytochrome P450 enzyme, likely involved in final modification steps |

| Fur16 & Fur17 | Nitrite-producing enzymes for the diazotization reaction |

| Fur21 | Methyltransferase homolog, catalyzes the final cyclization |

Advanced Enzymatic Engineering for Directed Biosynthesis and Analogue Generation

The elucidation of the this compound biosynthetic pathway opens up exciting possibilities for the generation of novel analogues through enzymatic engineering. By manipulating the biosynthetic machinery, it is feasible to create a diverse range of this compound derivatives with potentially improved or novel biological activities.

One promising approach is the engineering of the prenyltransferase Fur7. This enzyme has been shown to exhibit a degree of substrate promiscuity, accepting various prenyl donors and acceptor molecules. nih.govnih.gov This inherent flexibility can be exploited to introduce different prenyl groups onto the furaquinocin scaffold, leading to the generation of a library of novel analogues. Site-directed mutagenesis and directed evolution could be employed to further broaden the substrate specificity of Fur7, allowing for the incorporation of an even wider array of prenyl moieties.

Combinatorial biosynthesis, which involves the mixing and matching of genes from different biosynthetic pathways, represents another powerful strategy. nih.govresearchgate.netrsc.orgpmu.ac.at By introducing genes from other meroterpenoid pathways into the this compound producer strain, it may be possible to generate hybrid molecules with unique structural features. For example, introducing alternative methyltransferases or cyclases could lead to alterations in the methylation pattern or the formation of different ring systems.

Furthermore, mutasynthesis, a technique that involves feeding modified precursor molecules to a mutant strain blocked in the early stages of the biosynthetic pathway, could be employed to generate novel this compound analogues. nih.gov By synthesizing and providing chemically modified polyketide precursors, it would be possible to generate a wide range of derivatives with altered core structures.

These advanced enzymatic engineering strategies hold immense potential for the creation of new-to-nature this compound analogues. The resulting compounds could then be screened for enhanced or novel biological activities, potentially leading to the discovery of new therapeutic agents.

Chemoenzymatic and De Novo Synthetic Strategies for Novel this compound Analogues

In addition to purely biological approaches, the generation of novel this compound analogues can be achieved through chemoenzymatic and de novo synthetic strategies. These methods offer a high degree of control and flexibility, allowing for the precise introduction of chemical modifications that may not be accessible through enzymatic engineering alone.

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to construct complex molecules. researchgate.netmdpi.comrsc.org In the context of this compound, this could involve the chemical synthesis of a modified polyketide core, which is then subjected to the enzymatic action of the downstream biosynthetic enzymes, such as the prenyltransferase Fur7 and the cyclase Fur21. This approach would allow for the creation of a wide range of analogues with modifications in the polyketide backbone, which could then be further diversified by the biosynthetic machinery.

De novo total synthesis provides the ultimate flexibility in the design and creation of novel this compound analogues. acs.orgmdpi.comchemrxiv.org Several total syntheses of furaquinocins have been reported, providing a solid foundation for the development of synthetic routes to novel derivatives. By modifying the synthetic strategy, it is possible to introduce a wide variety of functional groups and structural motifs at different positions of the this compound scaffold. This could include alterations to the furan ring, the quinone moiety, or the prenyl side chain. For example, different substituents could be introduced on the aromatic ring, or the stereochemistry of the chiral centers could be altered to investigate their impact on biological activity.

These synthetic and chemoenzymatic approaches are complementary to the biological methods described in the previous section and offer a powerful toolkit for the generation of a diverse library of this compound analogues. The systematic exploration of the chemical space around the this compound scaffold is likely to yield new insights into the structure-activity relationships of this class of compounds and could lead to the discovery of new drug candidates.

In-Depth Mechanistic Studies of this compound Biological Activities

Furaquinocins, including this compound, have been reported to exhibit both antitumor and antibacterial activities. nih.govnih.govresearchgate.net However, the precise molecular mechanisms underlying these biological effects are not yet fully understood. In-depth mechanistic studies are crucial for the future development of this compound and its analogues as therapeutic agents.

In the context of its antitumor activity, it is hypothesized that this compound, like other quinone-containing natural products, may exert its cytotoxic effects through multiple mechanisms. These could include the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage, the inhibition of topoisomerases, which are essential for DNA replication and repair, and the intercalation into DNA, thereby disrupting DNA-related processes. researchgate.netmdpi.comnih.gov Future studies should aim to identify the specific molecular targets of this compound in cancer cells. This could be achieved through a combination of techniques, such as affinity chromatography to pull down binding partners, and transcriptomic and proteomic profiling to identify cellular pathways affected by this compound treatment.

Similarly, the antibacterial mechanism of action of this compound remains to be elucidated. It is possible that this compound targets essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are common targets for quinolone antibiotics. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov Alternatively, it could disrupt the bacterial cell membrane or interfere with other vital cellular processes. To investigate this, studies could be conducted to assess the effect of this compound on bacterial DNA replication, cell wall synthesis, and membrane integrity. Identifying the specific bacterial targets of this compound will be essential for understanding its spectrum of activity and for the development of strategies to overcome potential resistance mechanisms.

A thorough understanding of the molecular mechanisms of action of this compound will not only provide a solid foundation for its further development as a therapeutic agent but will also guide the design of novel analogues with improved potency and selectivity.

Q & A

Q. How is the absolute configuration of Furaquinocin F determined experimentally?

The absolute stereochemistry of this compound is resolved using X-ray crystallography combined with chemical derivatization. For example, Furaquinocin A (a structural analog) was crystallized, and its configuration was confirmed via anomalous scattering effects in X-ray diffraction studies. This approach is critical for validating biosynthetic predictions and ensuring reproducibility in structural biology .

Q. What methodologies are used to assess the cytotoxicity of this compound against cancer cell lines?

Cytotoxicity is typically evaluated using cell viability assays (e.g., MTT or SRB assays) with dose-response curves to calculate IC50 values. For Furaquinocin A, IC50 values ranged from 0.08–6.87 µg/mL against B16 melanoma and HeLa S3 cells, with variations attributed to differences in cell membrane permeability or metabolic activity. Researchers must standardize assay conditions (e.g., incubation time, solvent controls) to minimize artifacts .

Q. What spectroscopic techniques are essential for characterizing this compound’s chemical structure?

Nuclear Magnetic Resonance (NMR) (1D/2D experiments for proton/carbon assignments) and High-Resolution Mass Spectrometry (HR-MS) are indispensable. For example, Furaquinocin derivatives exhibit distinct <sup>13</sup>C-NMR signals for methoxy and prenyl groups, aiding in structural differentiation. UV-Vis spectroscopy further confirms chromophore features like the naphthoquinone moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound analogs?

Discrepancies in IC50 values (e.g., Furaquinocin A’s range of 0.08–6.87 µg/mL) may arise from:

- Cell line heterogeneity (e.g., genetic drift in HeLa S3 subclones).

- Assay variability (e.g., MTT vs. ATP-based luminescence assays).

- Solubility limitations (e.g., Furaquinocin’s poor aqueous solubility).

To address this, employ orthogonal assays (e.g., clonogenic survival assays) and validate findings using genetic knockouts (e.g., HMG-CoA reductase mutants) to isolate mechanism-specific effects .

Q. What experimental strategies can elucidate the biosynthetic pathway of this compound in Streptomyces spp.?

Key steps include:

- Gene cluster analysis : The fur cluster (e.g., fur7 encoding prenyltransferase) is heterologously expressed in Streptomyces albus to reconstitute biosynthesis.

- Isotopic labeling : Administering <sup>13</sup>C-labeled precursors (e.g., acetate or methionine) tracks incorporation into the naphthoquinone backbone.

- Enzyme functional assays : Purify Fur7 prenyltransferase and test substrate promiscuity with analogs like flaviolin .

Q. How can researchers optimize the heterologous production of this compound in non-native hosts?

Critical factors include:

- Promoter engineering : Use strong, constitutive promoters (e.g., ermE) to drive fur cluster expression.

- Precursor supplementation : Add methylmalonyl-CoA or geranyl diphosphate (GPP) to bypass host metabolic bottlenecks.

- Fermentation optimization : Adjust pH, temperature, and oxygenation to mimic native Streptomyces conditions. LC-MS monitoring identifies yield-limiting steps .

Q. What computational tools are effective for predicting this compound’s molecular targets or off-target interactions?

Use molecular docking (e.g., AutoDock Vina) to screen against potential targets like HMG-CoA reductase or DNA topoisomerases. Combine with pharmacophore modeling to identify critical hydrogen-bonding motifs (e.g., quinone-oxygen interactions). Validate predictions via surface plasmon resonance (SPR) or thermal shift assays .

Contradiction-Driven Research Questions

Q. Why do some studies report this compound as a DNA intercalator, while others propose HMG-CoA reductase inhibition?

This contradiction highlights mechanistic pleiotropy . To dissect primary vs. secondary effects:

Q. How can researchers address conflicting data on this compound’s stability under physiological conditions?

Stability studies must control for:

- pH-dependent degradation : Test solubility in buffers mimicking lysosomal (pH 4.5) vs. cytoplasmic (pH 7.4) environments.

- Light sensitivity : Protect samples from UV exposure during assays.

- Metabolic inactivation : Use LC-MS to identify degradation products in hepatocyte microsomal assays .

Methodological Frameworks for Study Design

Q. How to apply the PICOT framework to design a study on this compound’s antitumor efficacy?

- Population : Human colon cancer (HCT-116) xenografts in murine models.

- Intervention : Intraperitoneal this compound (5 mg/kg, daily).

- Comparison : Doxorubicin (positive control) vs. vehicle.

- Outcome : Tumor volume reduction (measured via caliper) at 21 days.

- Time : Acute toxicity assessed at 7 days; long-term efficacy at 21 days .

What FINER criteria ensure a feasible research question on this compound’s biosynthetic engineering?

- Feasible : Access to Streptomyces genetic tools (e.g., CRISPR-Cas9).

- Interesting : Addresses gaps in modular polyketide synthase (PKS) engineering.

- Novel : Explores non-canonical prenylation mechanisms.

- Ethical : Complies with NIH preclinical guidelines (e.g., ARRIVE).

- Relevant : Advances combinatorial biosynthesis for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.